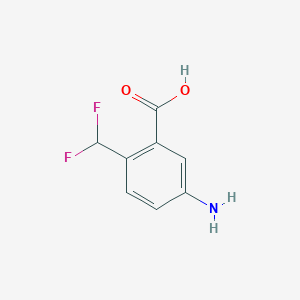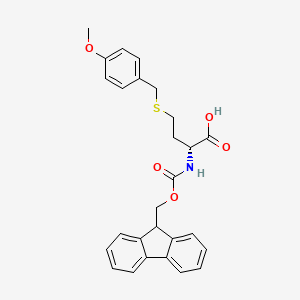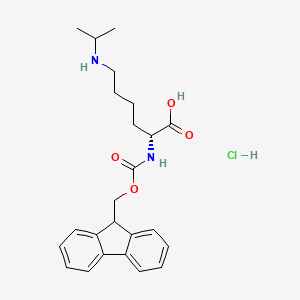
Fmoc-D-Lys(Me)2-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Me)2-OH.HCl involves several steps. Initially, Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride is subjected to reductive benzylation and reductive methylation in the presence of triethylamine and Boc anhydride in anhydrous dichloromethane . This process results in the formation of the desired dimethyl-lysine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the appropriate position .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Lys(Me)2-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, allowing for further functionalization of the lysine residue.
Reductive Methylation: This reaction introduces methyl groups to the lysine residue, enhancing its stability and functionality.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Triethylamine and Boc Anhydride: Employed in the reductive methylation process.
Major Products Formed
The primary product formed from these reactions is the dimethyl-lysine derivative, which is used in peptide synthesis .
Aplicaciones Científicas De Investigación
Fmoc-D-Lys(Me)2-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of histone modifications.
Medicine: Utilized in the development of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Lys(Me)2-OHThis modification can affect protein function by altering protein-protein interactions and chromatin structure . The methylation of lysine in histone tails is a common post-translational modification that functions in histone-regulated chromatin condensation .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Me)-OH HCl: A monomethyl-lysine derivative used in peptide synthesis.
Fmoc-Lys(Boc)(Me)-OH:
Uniqueness
Fmoc-D-Lys(Me)2-OH.HCl is unique due to its dimethylation, which provides enhanced stability and functionality compared to monomethyl derivatives . This makes it particularly useful in the study of histone modifications and protein interactions .
Propiedades
Fórmula molecular |
C24H31ClN2O4 |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1 |
Clave InChI |
IOJHRAFPTHMKOM-VZYDHVRKSA-N |
SMILES isomérico |
CC(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


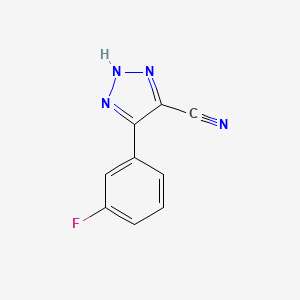
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
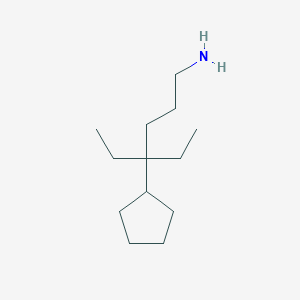
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
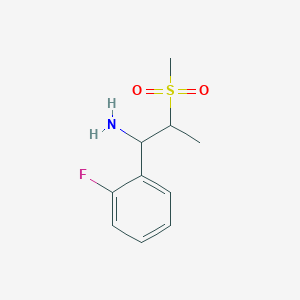

![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)



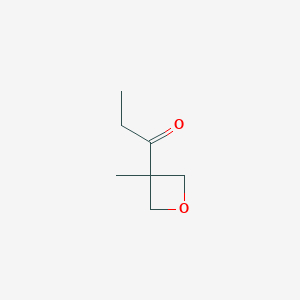
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
